Comparative pKa Analysis: Impact of Fluorine Position on Acidity
The predicted acid dissociation constant (pKa) for 4-acetamido-3-fluorobenzoic acid is 3.93 ± 0.10 . This value is primarily determined by the carboxylic acid group and is modulated by the electron-withdrawing fluorine atom at the 3-position. While a direct experimental comparison with the isomer 3-acetamido-4-fluorobenzoic acid (CAS 401-37-6) is not available, the pKa value for the target compound is comparable to the class-level range for fluorinated benzoic acids, where pKa is highly sensitive to the substitution pattern .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.93 ± 0.10 (Predicted) |
| Comparator Or Baseline | Class of fluorobenzoic acid derivatives (Predicted pKa values typically range from 3.3 to 4.3) |
| Quantified Difference | Value falls within expected range for this class, confirming the electron-withdrawing effect of the fluorine substituent |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
Accurate pKa prediction is critical for estimating the compound's ionization state under physiological conditions, impacting solubility, permeability, and target binding in drug discovery programs.
